K145
Vue d'ensemble
Description
K145 is a selective inhibitor of Sphingosine Kinase-2 (SphK2) with an IC50 value of 4.3μM . It is an analogue of sphingosine and competes with the substrate of SphK2 . It is selective against SphK2 over SphK1 and CERK . In U937 cells, this compound decreases total cellular S1P and inhibits the phosphorylation of FTY720 .
Synthesis Analysis
This compound is synthesized as an analogue of sphingosine . It competes with the substrate of SphK2 and shows a Ki value of 6.4μM in the in vitro assay .Molecular Structure Analysis
The molecular formula of this compound is C18H24N2O3S . Its exact mass is 348.15076 .Chemical Reactions Analysis
This compound competes with the substrate of SphK2 . It decreases total cellular S1P and inhibits the phosphorylation of FTY720, both of which are substrates of SphK2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 348.46 . It is soluble in DMSO .Applications De Recherche Scientifique
Regulation of Hepatic Gluconeogenesis
K145, identified as a selective Sphingosine Kinase 2 (SphK2) inhibitor, has been shown to regulate hepatic gluconeogenesis and improve glucose intolerance in mice. Studies have demonstrated that this compound can stimulate insulin-dependent Akt phosphorylation, leading to the activation of FoxO1 phosphorylation and the subsequent inhibition of gluconeogenetic genes expression, including PEPCK and G6pase. This suggests the potential of this compound in developing therapies for diabetes (Yanan Shi et al., 2017).
Impact on Nonalcoholic Fatty Liver Disease
Research indicates that this compound significantly reduces hepatic lipid accumulation and improves liver function in ob/ob mice. In db/db mice, this compound administration resulted in improvements in both nonalcoholic fatty liver disease (NAFLD) and hyperglycemia. This compound appears to decrease lipid accumulation in human HL7702 cells, suggesting a mechanism involving the inhibition of lipogenesis. These findings indicate the potential of this compound in the treatment of NAFLD and diabetes (Yanan Shi et al., 2021).
Anticancer Properties
This compound has been characterized as a selective SphK2 inhibitor with notable anticancer properties. It has demonstrated inhibitory effects on the growth of U937 leukemia cells and the induction of apoptosis, possibly through the inhibition of ERK and Akt signaling pathways. This compound's effectiveness in inhibiting tumor growth in vivo suggests its potential as a lead compound in the development of more potent and selective SphK2 inhibitors for cancer treatment (Kai Liu et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16/h6-10H,2-5,11-13,19H2,1H3/b16-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZXLTZVPUSTFY-SOFYXZRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.